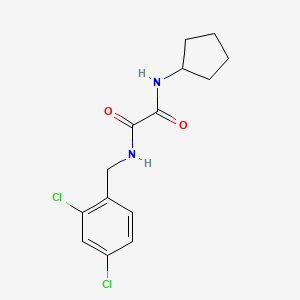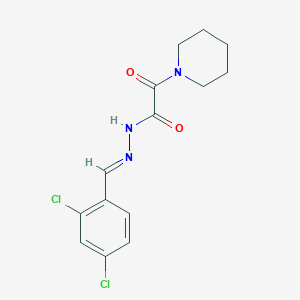![molecular formula C15H11Cl2N3O2 B3848512 2-[2-(4-chlorobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B3848512.png)
2-[2-(4-chlorobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide
Übersicht
Beschreibung
2-[2-(4-chlorobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCBH and is synthesized through a multi-step process involving various reagents and conditions. The purpose of
Wirkmechanismus
The mechanism of action of CCBH is not fully understood. However, it has been proposed that CCBH exerts its anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. CCBH has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and immune response. Furthermore, CCBH has been found to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death.
Biochemical and Physiological Effects:
CCBH has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. CCBH has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, CCBH has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death.
Vorteile Und Einschränkungen Für Laborexperimente
CCBH has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. CCBH has also been shown to exhibit potent anti-cancer and anti-inflammatory activities, making it a promising candidate for drug development. However, there are also limitations to using CCBH in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its biochemical and physiological effects. In addition, the toxicity and pharmacokinetics of CCBH need to be studied to determine its safety and efficacy for clinical use.
Zukünftige Richtungen
There are several future directions for the research on CCBH. One area of interest is the development of CCBH-based drugs for the treatment of cancer and inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of CCBH and its biochemical and physiological effects. The toxicity and pharmacokinetics of CCBH also need to be investigated to determine its safety and efficacy for clinical use. Furthermore, the potential of CCBH as an antibacterial agent needs to be explored further.
Wissenschaftliche Forschungsanwendungen
CCBH has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. CCBH has also been shown to inhibit the growth of various cancer cell lines, including breast, liver, and colon cancer cells. Furthermore, CCBH has been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, CCBH has been shown to have antibacterial activity against Gram-positive bacteria.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-11-6-4-10(5-7-11)9-18-20-15(22)14(21)19-13-3-1-2-12(17)8-13/h1-9H,(H,19,21)(H,20,22)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALHDQPRWZSGKE-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylideneamino]oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848453.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848460.png)
![N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848468.png)
![N-(3-bromophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848476.png)

![N-cyclohexyl-2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848486.png)
![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848497.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848525.png)
![N-(3-chlorophenyl)-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848536.png)
![N-(2,4-dichlorobenzyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3848545.png)

![N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848551.png)